molecular formula C8H14O3 B8220131 (7S)-1,4-dioxaspiro[4.5]decan-7-ol

(7S)-1,4-dioxaspiro[4.5]decan-7-ol

Cat. No.: B8220131
M. Wt: 158.19 g/mol
InChI Key: PSVNKCBWGVVNNM-ZETCQYMHSA-N
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Description

(7S)-1,4-Dioxaspiro[4.5]decan-7-ol is a chiral, spirocyclic biochemical reagent of high value to organic and medicinal chemists. Its unique structure, featuring a cyclohexane ring fused to a 1,3-dioxolane ring at a single spiro carbon atom and a stereospecific hydroxyl group, makes it a versatile intermediate for the construction of complex molecules . This compound serves as a key chiral building block in life science research, particularly in the synthesis of potential pharmaceutical agents where the spirocyclic motif and defined stereochemistry can be critical for biological activity and stability . Researchers utilize this and related spirocyclic compounds in the development of novel materials, natural product mimics, and agrochemicals due to the multiple sites for chemical modification provided by the dioxolane ring and the hydroxyl group . The ethylene ketal moiety of the structure can also act as a protecting group for ketones, allowing for selective reactions at other parts of the molecule during multi-step synthetic sequences. This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(7S)-1,4-dioxaspiro[4.5]decan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7-2-1-3-8(6-7)10-4-5-11-8/h7,9H,1-6H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVNKCBWGVVNNM-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)OCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC2(C1)OCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers

  • 1,4-Dioxaspiro[4.5]decan-8-ol (CAS: N/A) :
    Synthesized by NaBH₄ reduction of 1,4-dioxaspiro[4.5]decan-8-one (). The hydroxyl group at C8 instead of C7 alters hydrogen-bonding capacity and steric interactions, making it less favorable for applications requiring precise stereocontrol .
  • 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS: 131206-74-1) :
    Features a dimethyl substitution at C7 and a hydroxyl group at C6. The bulky methyl groups increase steric hindrance, reducing reactivity in nucleophilic substitutions compared to the unsubstituted (7S)-isomer .

Table 1: Positional Isomers

Compound Name CAS Molecular Formula MW (g/mol) Key Feature
(7S)-1,4-Dioxaspiro[4.5]decan-7-ol 73223-83-3 C₈H₁₄O₃ 158.19 S-configuration at C7
1,4-Dioxaspiro[4.5]decan-8-ol N/A C₈H₁₄O₃ 158.19 Hydroxyl at C8
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol 131206-74-1 C₁₀H₁₈O₃ 186.25 C7 dimethyl, hydroxyl at C8

Functional Group Modifications

  • This contrasts with the hydroxyl group in the parent compound, which is more suited for hydrogen bonding or oxidation reactions .
  • (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid (CAS: 226916-19-4) :
    The acrylic acid moiety and conjugated double bond enhance its utility in materials science (e.g., photopolymerization) but reduce stability under acidic conditions compared to the hydroxyl-bearing (7S)-isomer .

Table 2: Functional Group Variants

Compound Name CAS Molecular Formula MW (g/mol) Key Feature
7-(Azidomethyl)-1,4-dioxaspiro[4.5]decan-7-ol N/A C₉H₁₅N₃O₃ 213.23 Azidomethyl group at C7
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid 226916-19-4 C₁₂H₁₆O₄ 224.26 Acrylic acid substituent

Stereochemical Variants

  • (7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(propenyl)-1,4-dioxaspiro[4.5]decan-7-ol (CAS: 866394-48-1) :
    The R,S-configuration and bulky aromatic substituents at C8 make this compound a chiral building block for natural product synthesis (e.g., alkaloids), differing from the simpler (7S)-isomer .
  • 7-Methyl-7-vinyl-1,4-dioxaspiro[4.5]decane (CAS: 68269-57-8) :
    The lack of a hydroxyl group and presence of vinyl/methyl groups at C7 shift its reactivity toward radical or electrophilic additions, unlike the nucleophilic hydroxyl in the target compound .

Table 3: Stereochemical and Substituent Variants

Compound Name CAS Molecular Formula MW (g/mol) Key Feature
(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-propenyl isomer 866394-48-1 C₁₉H₂₆O₅ 334.41 Chiral aromatic substituents
7-Methyl-7-vinyl-1,4-dioxaspiro[4.5]decane 68269-57-8 C₁₁H₁₈O₂ 182.26 C7 methyl/vinyl substituents

Q & A

Q. What are the optimal synthetic routes for (7S)-1,4-dioxaspiro[4.5]decan-7-ol, and how can stereoselectivity be controlled?

Methodological Answer: The synthesis of this compound can be adapted from methods used for analogous spirocyclic alcohols. For example, microbial reduction of ketones (e.g., using Saccharomyces cerevisiae) is a viable strategy to achieve high enantioselectivity, as demonstrated for structurally similar 1,4-dithiaspiro compounds . Key parameters include:

  • Temperature control : Maintain 25–30°C to optimize enzyme activity.
  • pH optimization : Use buffered aqueous media (pH 6–7) to stabilize biocatalysts.
  • Substrate loading : Limit to ≤10 mM to avoid microbial inhibition.
    Stereochemical analysis should employ chiral HPLC or NMR with chiral shift reagents to confirm the (7S) configuration .

Q. How can the hydroxyl group in this compound be selectively functionalized without disrupting the spirocyclic framework?

Methodological Answer: Selective functionalization can be achieved via:

  • Protection/Deprotection : Use silyl ethers (e.g., TBSCl) to protect the hydroxyl group during subsequent reactions, followed by fluoride-mediated deprotection .
  • Mitsunobu Reaction : For stereospecific substitution, employ diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert configuration if needed .
    Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm regioselectivity using 13C^{13}\text{C} NMR to detect changes in the spiro carbon environment .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The spirocyclic structure imposes steric constraints, particularly at the 7-position. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals . Experimental validation:

  • Buchwald–Hartwig Amination : Test Pd-based catalysts (e.g., Pd(OAc)2_2/XPhos) to assess C–N bond formation feasibility.
  • Suzuki–Miyaura Coupling : Screen boronic acids with varying steric demands to optimize yields.
    Contradictions in reactivity (e.g., low yields with bulky substrates) may arise from torsional strain in the spiro system, requiring iterative ligand design .

Q. What strategies resolve discrepancies in reported biological activity data for spirocyclic alcohols like this compound?

Methodological Answer: Discrepancies often stem from:

  • Impurity Profiles : Use LC-MS to verify compound purity (>95%) and rule out byproducts (e.g., oxidized ketones) .
  • Assay Conditions : Standardize cell-based assays (e.g., MIC tests for antimicrobial activity) using consistent cell lines and growth media .
    For mechanism-of-action studies, employ SPR (surface plasmon resonance) to screen protein targets and validate hits via CRISPR-Cas9 knockout models .

Q. How can computational methods predict the metabolic stability of this compound in drug discovery contexts?

Methodological Answer:

  • In Silico Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., hydroxyl group glucuronidation).
  • MD Simulations : Model interactions with CYP450 enzymes (e.g., CYP3A4) to estimate oxidation rates .
    Experimental validation via liver microsome assays (human/rat) can quantify half-life (t1/2t_{1/2}) and intrinsic clearance, with discrepancies addressed by adjusting force field parameters in simulations .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting NMR data for spirocyclic compounds like this compound?

Methodological Answer: Contradictions often arise from:

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect ring-flipping or conformational exchange in the spiro system .
  • Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl3_3 to identify solvent-induced shifts.
    For ambiguous signals, use 2D techniques (HSQC, HMBC) to resolve coupling patterns and assign stereochemistry unambiguously .

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